Cas no 1092443-55-4 (BMS-687453)

BMS-687453 structure
BMS-687453 structure
Nome del prodotto:BMS-687453
Numero CAS:1092443-55-4
MF:C20H27N5O3
MW:385.460084199905
CID:833435
PubChem ID:25125014

BMS-687453 Proprietà chimiche e fisiche

Nomi e identificatori

    • BMS-687453
    • (2S,3S)-3-{[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5 -yl]amino}-1,2,4-butanetriol
    • BS-194
    • BS194
    • BS 194
    • DTXSID901109905
    • (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
    • NCGC00345852-02
    • CS-0003320
    • CHEMBL1234833
    • BCP20653
    • EX-A1836
    • BDBM50347388
    • compound 4k [PMID 21080703]
    • Q27075542
    • (2S,3S)-3-(7-(BENZYLAMINO)-3-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YLAMINO)BUTANE-1,2,4-TRIOL
    • SCHEMBL10123330
    • AC-36197
    • (2s,3s)-3-{[7-(Benzylamino)-3-(1-Methylethyl)pyrazolo[1,5-A]pyrimidin-5-Yl]amino}butane-1,2,4-Triol
    • TS-09707
    • AKOS032961165
    • DA-71781
    • NCGC00345852-01
    • 3ns9
    • 1092443-55-4
    • (2S,3S)-3-{[7-(benzylamino)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-5-yl]amino}butane-1,2,4-triol
    • BS-194; BS 194
    • (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
    • (2S,3S)-3-{[7-(BENZYLAMINO)-3-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINO}BUTANE-1,2,4-TRIOL
    • 1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-
    • HY-14372
    • (2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol
    • NS9
    • GTPL8176
    • Inchi: InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1
    • Chiave InChI: KRIWIRSMQRQYJG-DLBZAZTESA-N
    • Sorrisi: CC(C)C1=C2N=C(C=C(NCC3=CC=CC=C3)N2N=C1)N[C@@H](CO)[C@@H](CO)O

Proprietà calcolate

  • Massa esatta: 385.21138974g/mol
  • Massa monoisotopica: 385.21138974g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 9
  • Complessità: 463
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 115Ų

Proprietà sperimentali

  • Densità: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 184-186 ºC (acetonitrile )
  • Solubilità: Quasi insolubile (0,016 g/l) (25°C),

BMS-687453 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7698-1 mg
BS194
1092443-55-4 99.64%
1mg
¥987.00 2022-02-28
DC Chemicals
DC8517-10mg
BS194
1092443-55-4 >98%
10mg
$300.0 2023-09-15
DC Chemicals
DC8517-100mg
BS194
1092443-55-4 >98%
100mg
$1800.0 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7698-10mg
BS194
1092443-55-4 99.64%
10mg
¥ 3331 2023-09-07
DC Chemicals
DC8517-50mg
BS194
1092443-55-4 >98%
50mg
$1000.0 2023-09-15
A2B Chem LLC
AE25111-5mg
BS194
1092443-55-4 98% by HPLC
5mg
$235.00 2024-04-20
Aaron
AR0094V7-10mg
BS194
1092443-55-4 95%
10mg
$644.00 2025-02-11
A2B Chem LLC
AE25111-500mg
BS194
1092443-55-4 98% by HPLC
500mg
$6709.00 2024-04-20
Aaron
AR0094V7-1mg
BS194
1092443-55-4 95%
1mg
$197.00 2025-02-11
A2B Chem LLC
AE25111-25mg
BS194
1092443-55-4 98% by HPLC
25mg
$740.00 2024-04-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1092443-55-4)BMS-687453
A898903
Purezza:99%/99%
Quantità:5mg/10mg
Prezzo ($):263.0/401.0